molecular formula C9H13NO2 B1194067 (+)-Synephrine CAS No. 532-80-9

(+)-Synephrine

Cat. No.: B1194067
CAS No.: 532-80-9
M. Wt: 167.2 g/mol
InChI Key: YRCWQPVGYLYSOX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Research on Phenethylamine (B48288) Alkaloids

The study of alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, began in the 19th century. wikipedia.org In 1804, German chemist Friedrich Sertürner first isolated morphine from opium. wikipedia.org This discovery marked the beginning of modern alkaloid research. muni.cz The term "alkaloid" itself was coined in 1819 by Carl Friedrich Wilhelm Meissner. wikipedia.org Throughout the 19th century, numerous other alkaloids were discovered, including caffeine (B1668208), nicotine, and cocaine. wikipedia.org

Phenethylamine and its derivatives are a significant subgroup of alkaloids. researchgate.net The basic structure of phenethylamine consists of a phenyl ring attached to an amino group by a two-carbon, or ethyl, group. wikipedia.org This structural motif is found in many biologically active compounds, including neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.gov Research into phenethylamine alkaloids has been driven by their diverse physiological effects. For instance, mescaline, a phenethylamine derivative found in certain cacti, has been studied extensively for its hallucinogenic properties. researchgate.net

The evolution of research on phenethylamine alkaloids has been closely tied to advancements in analytical techniques. The development of spectroscopic and chromatographic methods in the 20th century greatly accelerated the identification and characterization of these compounds. wikipedia.org

Significance of (+)-Synephrine within Biomedical and Phytochemical Research

Synephrine (B1677852), a phenethylamine alkaloid, is a prominent phytochemical found in various plants, most notably in bitter orange (Citrus aurantium) and other Citrus species. mdpi.comnih.gov It has garnered significant attention in biomedical and phytochemical research due to its various biological activities. mdpi.comresearchgate.net

In the realm of biomedical research, p-synephrine has been investigated for its potential to increase resting metabolic rate and energy expenditure. medsci.org It is also studied for its effects on lipolysis, the breakdown of fats. mdpi.com Furthermore, research has explored its anti-inflammatory and anti-cancer properties in various laboratory models. mdpi.com The structural similarity of synephrine to endogenous amines like epinephrine (B1671497) and norepinephrine has prompted extensive research into its pharmacological effects. excli.de

From a phytochemical perspective, synephrine is a key compound of interest in the study of Citrus species. sciopen.com Its presence and concentration in different parts of the plant, such as the fruit and flowers, have been the subject of numerous studies. excli.de The biosynthesis of synephrine in plants, which involves the N-methylation of p-octopamine, is another active area of research. mdpi.com The naturally occurring form of p-synephrine is the l-enantiomer. researchgate.net

Isomeric Forms and Stereochemical Considerations in Synephrine Research

The chemical structure of synephrine allows for the existence of several isomers, which are molecules that have the same molecular formula but different arrangements of atoms. These isomeric differences are critical as they can lead to distinct pharmacological properties. uab.edu

Synephrine has three positional isomers, which differ in the position of the hydroxyl (-OH) group on the phenyl ring. mdpi.comresearchgate.net These are:

ortho-Synephrine (o-synephrine): The hydroxyl group is at the 2-position of the phenyl ring. wikipedia.org This isomer is not typically found in dietary supplements and its pharmacological effects in humans have not been well-established. mdpi.commdpi.com

meta-Synephrine (m-synephrine): The hydroxyl group is at the 3-position. wikipedia.org This isomer is also known as phenylephrine (B352888) and is considered a potent adrenergic agonist, particularly at α1-adrenoceptors. mdpi.commdpi.com It is generally produced via chemical synthesis, and there is no evidence of its natural occurrence. mdpi.com

para-Synephrine (p-synephrine): The hydroxyl group is at the 4-position. wikipedia.org This is the most common and widely studied isomer of synephrine. researchgate.net It is the principal phytochemical found in bitter orange. nih.gov

Table 1: Positional Isomers of Synephrine

Isomer Position of Hydroxyl Group Common Name Natural Occurrence
ortho-Synephrine 2-position o-Synephrine Not established in nature. mdpi.com
meta-Synephrine 3-position m-Synephrine, Phenylephrine Generally synthetic; no proof of natural occurrence. mdpi.com
para-Synephrine 4-position p-Synephrine Found naturally in Citrus species. mdpi.com

The presence of a chiral center in the synephrine molecule, specifically the carbon atom bearing the hydroxyl group on the side chain, gives rise to two stereoisomers or enantiomers. wikipedia.org These are non-superimposable mirror images of each other. rsc.org

This compound: This is the dextrorotatory isomer and corresponds to the (S)-configuration. wikipedia.org

(-)-Synephrine (B1682851): This is the levorotatory isomer and corresponds to the (R)-configuration. wikipedia.org

The naturally occurring synephrine in Citrus species is predominantly the (-)-synephrine (l-isomer). Synthetic synephrine, on the other hand, is typically a racemic mixture, meaning it contains equal amounts of the (+) and (-) enantiomers. researchgate.net

Research has demonstrated that the different isomers and enantiomers of synephrine have varying biological activities. sciendo.com This has led to a more focused investigation of specific forms of the compound.

The majority of recent research has centered on p-synephrine due to its natural abundance and its presence in dietary supplements. nih.gov There is a clear distinction made in the scientific literature between the pharmacological properties of p-synephrine and m-synephrine. mdpi.com For instance, p-synephrine has a much lower binding affinity for α-1 and α-2 adrenergic receptors compared to m-synephrine. nih.gov

Within the research on p-synephrine, the pharmacological differences between the (+) and (-)-enantiomers are also a key consideration. The (-)-enantiomer (l-synephrine) is generally considered to be more potent than the (+)-enantiomer (d-synephrine) in most biological systems studied. For example, l-synephrine is a more potent vasoconstrictor than d-synephrine. wikipedia.org However, some studies have shown that the d-isomer may have specific effects, such as antidepressant-like activity in certain animal models. wikipedia.org

The stereochemical composition of synephrine is a critical factor in research, as studies conducted with racemic mixtures may not accurately reflect the effects of the naturally occurring l-isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

532-80-9

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/t9-/m1/s1

InChI Key

YRCWQPVGYLYSOX-SECBINFHSA-N

SMILES

CNCC(C1=CC=C(C=C1)O)O

Isomeric SMILES

CNC[C@H](C1=CC=C(C=C1)O)O

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O

Origin of Product

United States

Natural Occurrence and Biosynthesis of + Synephrine

Distribution and Occurrence of Synephrine (B1677852) in Biological Systems

Presence in Citrus Species (e.g., Citrus aurantium L.)

(+)-Synephrine is notably present in plants of the Citrus genus, with the highest concentrations typically found in the immature fruit of Citrus aurantium, commonly known as bitter orange. rivm.nlwikipedia.org This compound is a key phytochemical in these fruits, with levels ranging from approximately 0.10% to 0.35% in the fruit and significantly higher concentrations, around 3.0%, in dry extracts. mdpi.com The peel of C. aurantium has been found to contain more than three times the amount of synephrine as the pulp. wikipedia.org

The concentration of synephrine in Citrus aurantium is not static; it tends to decrease as the fruit matures. nih.gov For instance, in one study, the highest synephrine content was observed in fruits collected in May, which then steadily declined in the following months. nih.gov Besides bitter orange, this compound is also found in other citrus varieties such as sweet oranges, mandarins, and lemons, though generally in lower concentrations. rivm.nlwikipedia.org It is important to note that the naturally occurring form in these plants is predominantly the p-synephrine isomer. rivm.nlrivendell.eu

Endogenous Presence and Trace Amounts in Mammalian Systems

Beyond the plant kingdom, this compound has been identified as an endogenous trace amine in mammalian systems, including humans. nih.gov It has been detected in low quantities in human plasma and platelet pellets. nih.gov The detection of trace amounts of synephrine in the urine of individuals who had not consumed citrus products for 12 hours suggests an endogenous origin for the compound. nih.gov While the physiological production of p-synephrine in animals is believed to follow a similar biosynthetic pathway as in Citrus species, originating from tyramine (B21549), detailed studies on its biosynthesis within the human body are limited. anses.franses.fr

Biosynthetic Pathways of Synephrine

The formation of this compound in plants is a multi-step process that begins with the amino acid tyrosine. nih.govnih.gov

Plant Biosynthesis Pathways

The primary proposed pathway for synephrine biosynthesis in Citrus species involves a sequence of enzymatic reactions: the decarboxylation of tyrosine, followed by N-methylation, and finally β-hydroxylation. wikipedia.orgnih.gov

The initial step in the biosynthesis of this compound is the conversion of the amino acid L-tyrosine to tyramine. nih.govwikipedia.org This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC), which removes the carboxyl group from tyrosine. rsc.orgworthington-biochem.com This enzymatic action has been studied in various plant systems and is a critical gateway for the production of numerous secondary metabolites. rsc.orgplos.orguniprot.org

Following its formation, tyramine undergoes N-methylation to produce N-methyltyramine. wikipedia.orgcdnsciencepub.comresearchgate.net This step is facilitated by the enzyme tyramine N-methyltransferase. wikipedia.org Research on sprouting barley has demonstrated this conversion, where labeled tyramine was shown to be methylated to form N-methyltyramine. cdnsciencepub.comresearchgate.net This intermediate is then further processed in the final step to yield this compound. wikipedia.org

Involvement of Shikimate Pathway Precursors (PEP, E4P)

Proposed Mammalian Biosynthesis Pathways

While found in plants, there is also evidence for the endogenous synthesis of synephrine in mammals, including humans. nih.govresearchgate.net The proposed mammalian pathway differs from that in plants and is thought to be parallel to the synthesis of catecholamines. wikipedia.orgcaldic.com

In mammals, it is proposed that tyramine is first converted to octopamine (B1677172). wikipedia.org This hydroxylation reaction is mediated by the enzyme dopamine-β-hydroxylase (DBH). wikipedia.orgnih.govjneurosci.org DBH is known to convert dopamine (B1211576) to norepinephrine (B1679862) and can also act on tyramine as a substrate. jneurosci.org

Following the formation of octopamine, it is then methylated to form synephrine. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgwikipedia.org PNMT is primarily known for converting norepinephrine to epinephrine (B1671497) in the adrenal medulla but is also involved in the biosynthesis of other N-methylated trace amines. wikipedia.orgtaylorandfrancis.com It can metabolize p-octopamine into synephrine. wikipedia.org

Interactive Data Table: Enzymes in Synephrine Biosynthesis

Pathway Step Substrate Product Enzyme Organism Type
Plant 1. Decarboxylation Tyrosine Tyramine Tyrosine Decarboxylase (TYDC) Plants (Citrus)
2. N-methylation Tyramine N-Methyltyramine Tyramine N-methyltransferase Plants (Citrus)
3. β-hydroxylation N-Methyltyramine This compound N-methyltyramine-β-hydroxylase Plants (Citrus)
Mammalian 1. β-hydroxylation Tyramine Octopamine Dopamine-β-Hydroxylase (DBH) Mammals
Conversion of Tyramine to Octopamine via Dopamine-β-Hydroxylase

Artificial Pathway Establishment for Synephrine Bioproduction

Researchers have successfully designed and established artificial biosynthetic pathways for the production of synephrine in microorganisms like Escherichia coli. nih.govacs.org This approach offers a potential alternative to extraction from natural sources or chemical synthesis. acs.org

One strategy involves constructing a two-step enzymatic cascade using tyramine β-hydroxylase (TBH) and phenylethanolamine N-methyltransferase (PNMT). nih.govacs.org In a recent study, functional TBH from Drosophila melanogaster and PNMT were expressed in E. coli. nih.govacs.org The process was optimized by screening enzymes from various sources, enhancing enzyme activity, and refining reaction conditions. nih.govacs.org

This engineered pathway successfully converted tyramine to octopamine in the first step, and then octopamine to synephrine in the second. nih.govacs.org A one-pot cascade reaction combining both enzymes was also constructed to synthesize synephrine directly from tyramine. nih.govacs.org Initial efforts yielded 30.05 mg/L of synephrine, and with further optimization and scaling up in bioreactors, the titers were increased to 0.20 g/L of synephrine and 0.45 g/L of octopamine. nih.govacs.org

Interactive Data Table: Artificial Synephrine Bioproduction

Organism Enzymes Used Substrate Intermediate Product Final Product Reported Titer
Escherichia coli Tyramine β-hydroxylase (TBH) from Drosophila melanogaster Tyramine Octopamine - 0.45 g/L
Escherichia coli Phenylethanolamine N-methyltransferase (PNMT) Octopamine - Synephrine 2.02 g/L

Heterologous Expression of Tyramine β-Hydroxylase (TBH) and PNMT

The biosynthesis of this compound can be achieved through an artificial enzymatic pathway involving two key enzymes: tyramine β-hydroxylase (TBH) and phenylethanolamine N-methyltransferase (PNMT). acs.orgnih.gov A significant challenge in establishing this pathway in common host microorganisms like Escherichia coli is that TBH and PNMT are typically of eukaryotic origin, from animals and plants. acs.orgnih.gov Therefore, successful heterologous expression and identification of functional forms of these enzymes are critical. acs.orgnih.gov

In one study, researchers evaluated three different TBHs and found that only the TBH from Drosophila melanogaster could be successfully expressed in a soluble form in E. coli. nih.gov To enhance the expression and activity of this enzyme, various strategies were employed, including the evaluation of different expression vectors, optimization of expression conditions, co-expression with molecular chaperones, and fusion expression with maltose-binding protein (MBP). acs.org These efforts led to a significant increase in the specific enzyme activity of TBH. acs.orgnih.gov

Similarly, various sources of PNMT were heterologously expressed in E. coli to identify functional recombinant enzymes. acs.org Through screening, enzyme activity enhancement, and optimization of reaction conditions, a PNMT suitable for the second step of the biosynthetic pathway was selected. acs.orgnih.gov This step involves the conversion of octopamine to synephrine. acs.org

The individual reaction steps were first constructed and optimized separately. acs.org The first step, catalyzed by the optimized TBH, successfully converted tyramine to octopamine. acs.orgnih.gov The second step, utilizing the selected PNMT, demonstrated the capacity to produce synephrine from octopamine. acs.orgnih.gov

Table 1: Research Findings on Heterologous Expression for Synephrine Biosynthesis

EnzymeSource OrganismExpression HostKey FindingsResulting Product Titer
Tyramine β-hydroxylase (TBH)Drosophila melanogasterEscherichia coliSuccessfully expressed in soluble form; activity enhanced through various optimization strategies. acs.orgnih.gov0.10 g/L of octopamine from tyramine. acs.orgnih.gov
Phenylethanolamine N-methyltransferase (PNMT)Various eukaryotic sourcesEscherichia coliFunctional PNMT identified and optimized for the conversion of octopamine to synephrine. acs.orgnih.gov2.02 g/L of synephrine from octopamine. acs.orgnih.gov

One-Pot Cascade Reaction Systems for Synephrine Synthesis

Following the successful establishment and optimization of the individual enzymatic reactions, researchers have constructed one-pot cascade reaction systems to synthesize synephrine directly from tyramine. acs.orgnih.gov This approach combines both tyramine β-hydroxylase (TBH) and phenylethanolamine N-methyltransferase (PNMT) in a single reaction vessel, allowing for a sequential conversion of the substrate. acs.org

In such a system, tyramine is first hydroxylated by TBH to form the intermediate, octopamine. Subsequently, PNMT catalyzes the N-methylation of octopamine to produce the final product, this compound. acs.org The feasibility of this biosynthetic pathway for producing synephrine has been confirmed through the detection and mass spectrometry analysis of the product, which matched the standard for synephrine. acs.org

Initial attempts at a one-pot cascade reaction successfully synthesized synephrine from tyramine. acs.orgnih.gov Further optimization and amplification of this two-step enzyme cascade system have led to increased titers of both the intermediate and the final product. nih.gov

Some research has explored a sequential one-pot strategy to improve reaction efficiency. This involves temporally separating the two enzymatic reactions. For instance, the first reaction mediated by one enzyme is allowed to proceed for a period before the addition of components for the second reaction. This can help to avoid the formation of by-products that may occur in a concurrent one-pot reaction.

Table 2: Research Findings on One-Pot Cascade Reactions for Synephrine Synthesis

Reaction SystemEnzymes UsedSubstrateKey FindingsProduct Titer
One-Pot CascadeTBH and PNMTTyramineSuccessfully synthesized synephrine from tyramine in a single reaction vessel. acs.orgnih.gov30.05 mg/L of synephrine. acs.orgnih.gov
Optimized One-Pot CascadeTBH and PNMTTyramineFurther optimization and amplification led to increased product titers. nih.gov0.20 g/L of synephrine and 0.45 g/L of octopamine. nih.gov

Chemical Synthesis and Stereoselective Approaches to + Synephrine

Overview of Synephrine (B1677852) Chemical Synthesis Strategies

The chemical synthesis of synephrine has been approached through various methodologies over the years. Early, and reportedly inefficient, synthetic routes were optimized to improve yield and practicality. One such optimized method begins with the O-benzoylation of p-hydroxy-phenacyl chloride. wikipedia.org The resulting O-protected chloride is then reacted with N-methyl-benzylamine to form an amino-ketone intermediate. wikipedia.org This intermediate undergoes hydrolysis with hydrochloric acid in alcohol to yield a p-hydroxy-aminoketone, which is subsequently reduced catalytically to produce racemic synephrine. wikipedia.org

Another synthetic strategy starts with p-hydroxy-benzaldehyde, which is first protected via O-benzylation. A Reformatskii reaction of this protected aldehyde with ethyl bromoacetate (B1195939) and zinc yields the corresponding β-hydroxy ester. A more contemporary and novel three-step synthesis has also been developed. google.com This process involves the synthesis of an intermediate ketone (Formula V in the patent literature) which is then reduced to obtain the final synephrine derivative. google.com The reduction can be achieved through methods like catalytic hydrogenation, which can employ either chiral or non-chiral catalysts to influence the stereoisomeric outcome. google.com

Enantioselective and Stereoselective Synthesis of (+)-Synephrine

The presence of a hydroxyl group on the benzylic carbon of synephrine creates a chiral center, leading to the existence of two enantiomers: (S)-(+)-synephrine and (R)-(-)-synephrine. wikipedia.org While the (R)-(-) enantiomer is the primary form found in nature, synthetic synephrine is typically a racemic mixture. nih.govresearchgate.net Achieving enantioselectivity to produce the specific this compound isomer is a key focus of modern synthetic chemistry.

The synthesis of chiral β-amino alcohols, the structural class to which synephrine belongs, presents several significant challenges. These molecules are crucial building blocks for the pharmaceutical industry, but their synthesis is often hampered by issues of chemoselectivity and enantioselectivity. researchgate.net

A primary challenge lies in achieving regioselectivity. For instance, in radical C–H amination of alcohols, abstraction of the weaker α-C–H bond is thermodynamically favored over the desired β-C–H bond. researchgate.netnih.gov Overcoming this requires specialized strategies, such as using a radical relay chaperone that transiently converts the alcohol into an imidate radical to facilitate a 1,5-hydrogen-atom transfer (HAT). researchgate.netnih.gov

Another major hurdle is controlling and maintaining enantioselectivity. researchgate.net The transient radical intermediates formed during some synthetic routes can undergo rapid epimerization, which erodes the enantiomeric purity of the final product. researchgate.net Furthermore, when using readily available starting materials like aldehydes and imines, there is a high potential for competing side reactions, such as the formation of 1,2-diols or 1,2-diamines, which complicates the synthesis and reduces the yield of the desired β-amino alcohol. westlake.edu.cn Traditional methods like the ring-opening of epoxides or aziridines often have limitations related to specific substrates or require multi-step processes, increasing costs. westlake.edu.cn

Biocatalytic methods offer a promising alternative for the stereoselective synthesis of synephrine, circumventing many of the challenges associated with traditional chemical synthesis. An artificial enzymatic pathway has been designed for the biosynthesis of octopamine (B1677172) and synephrine. acs.orgacs.org This pathway utilizes a two-step enzyme cascade. acs.org

The process begins with the conversion of tyramine (B21549) to octopamine, catalyzed by the enzyme tyramine β-hydroxylase (TBH). acs.orgacs.org Subsequently, the enzyme phenylethanolamine N-methyltransferase (PNMT) catalyzes the N-methylation of octopamine to produce synephrine. acs.orgacs.org Researchers have successfully expressed the necessary enzymes, such as TBH from Drosophila melanogaster, in host organisms like E. coli to facilitate this pathway. acs.org By optimizing reaction conditions, significant titers of synephrine have been achieved, demonstrating the viability of this biosynthetic route. acs.orgacs.org

EnzymeSubstrateProductReference
Tyramine β-hydroxylase (TBH)TyramineOctopamine acs.org, acs.org
Phenylethanolamine N-methyltransferase (PNMT)OctopamineSynephrine acs.org, acs.org

This enzymatic approach is part of a broader interest in using enzymes like decarboxylases and oxidoreductases for asymmetric synthesis, which can simplify complex reactions into a single enzymatic step. researchgate.netnewswise.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including β-amino alcohols. google.com These methods often feature operational simplicity and utilize readily available, metal-free catalysts. google.com

Several organocatalytic strategies have been developed:

Proline Catalysis : The amino acid l-proline (B1679175) has been shown to catalyze the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active β-amino alcohols with high enantioselectivity (>99% ee for the anti product). acs.org Proline-catalyzed α-aminooxylation and α-amination of aldehydes are key steps for introducing chirality in the synthesis of β-amino alcohol intermediates. google.com

Primary β-Amino Alcohol Catalysis : Simple primary β-amino alcohols, derived from natural amino acids, can themselves act as efficient organocatalysts. rsc.org These catalysts possess an amino group as a basic site, a hydroxyl group for hydrogen bonding, and substituents that help control the stereochemical course of reactions like the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org

Iminium Organocatalysis : The Jørgensen-Hayashi catalyst, often used with a dual acid cocatalyst system, is effective in the conjugate addition of nitromethane (B149229) to cinnamaldehydes, a key step in an asymmetric synthesis pathway. nih.gov

Metal-Based Organocatalysis : Chiral ruthenium catalysts have been used for intramolecular C(sp³)–H nitrene insertion of N-benzoyloxycarbamates to form chiral oxazolidin-2-ones. sciengine.com These cyclic carbamates are valuable precursors that can be hydrolyzed to yield chiral β-amino alcohols with high yield and enantiomeric excess (up to 99% ee). sciengine.com

Catalyst TypeKey ReactionApplicationReference
l-ProlineAsymmetric assembly of aldehydes, ketones, etc.Synthesis of optically active β-amino alcohols acs.org
Primary β-amino alcoholsAsymmetric Michael additionSynthesis of chiral Michael adducts rsc.org
Jørgensen-Hayashi catalystConjugate additionAsymmetric synthesis of PET imaging agents nih.gov
Chiral Ruthenium ComplexIntramolecular C-H nitrene insertionSynthesis of chiral oxazolidin-2-ones sciengine.com

Biocatalytic and Enzymatic Asymmetric Synthesis Approaches

Synthesis of Synephrine Analogs and Derivatives for Research Applications

The synthesis of synephrine analogs and derivatives is a significant area of research, driven by the search for new therapeutic agents. google.comgoogle.comwipo.int A common and expedient approach involves the synthesis of an intermediate epoxide, which is then reacted with various primary and secondary amines to generate a library of derivatives. mdpi.com Another general method involves modifying one or both substituents on the nitrogen atom of the synephrine structure. google.comgoogle.com In one described multi-step synthesis, 4-alcoxychloroacetophenones are reduced with sodium borohydride, treated with potassium hydroxide, and then reacted with an excess of an amine to yield the target analogs. mdpi.com Recently, 26 new synephrine derivatives were synthesized and characterized for evaluation as potential anti-cancer agents. nih.govmdpi.comnih.gov

A primary motivation for synthesizing synephrine derivatives is the development of Selective Glucocorticoid Receptor Agonists (SEGRAs). nih.govmdpi.comresearchgate.net Glucocorticoids (GCs) are used to treat various conditions, including hematological malignancies, but their long-term use is associated with significant side effects. nih.govmdpi.com SEGRAs represent a potentially safer alternative by selectively activating certain pathways of the glucocorticoid receptor (GR), thereby retaining therapeutic effects while minimizing adverse reactions. mdpi.comdntb.gov.ua

Synephrine has been identified as a promising template for designing new non-steroidal SEGRAs. semanticscholar.orgresearchgate.net It is structurally similar to and a metabolic product of Compound A (CpdA), a known SEGRA. nih.govmdpi.comsemanticscholar.orgresearchgate.net Researchers have proposed that synephrine derivatives might offer better stability and clinical benefits. nih.govmdpi.comresearchgate.net Synthetic strategies focus on creating novel compounds that can bind to the GR. nih.govnih.gov For example, a series of new synephrine analogs were synthesized and evaluated in silico for their binding affinity to the GR ligand-binding domain, showing interactions similar to the synthetic GC dexamethasone. mdpi.com Of 26 novel derivatives synthesized for this purpose, compounds like 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol showed a high affinity for the GR in molecular docking studies and demonstrated cytotoxic activity against cancer cell lines. mdpi.comnih.gov This line of research provides a strong rationale for the continued development of synephrine derivatives as potential SEGRAs for therapeutic use. mdpi.comnih.gov

Chiral Derivatization for Pharmacological Probes

The development of pharmacological probes from this compound is crucial for elucidating its biological mechanisms and identifying its molecular targets. Chiral derivatization, a process of chemically modifying the molecule while preserving its core stereochemistry, allows for the creation of these specialized tools. These probes can be used in a variety of applications, including receptor binding assays, in vivo imaging, and identifying protein interactions.

One common strategy involves derivatizing this compound with a fluorescent tag. For instance, 9-fluorenylmethyl chloroformate (FMOC-Cl) has been used to derivatize synephrine, enabling the separation and analysis of its enantiomers through chiral liquid chromatography. researchgate.net This method is foundational for creating fluorescent probes to visualize the distribution and interaction of synephrine within biological systems. researchgate.net Fluorescent probes, such as those based on hydroxyphenyl fluorescein (B123965) (HPF), are instrumental in studying the effects of synephrine on intracellular processes like the generation of reactive oxygen species (ROS). researchgate.netnih.gov

Another critical application of chiral derivatization is the synthesis of radiolabeled analogs for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov While specific radiolabeled derivatives of this compound are still a developing area of research, the principles are well-established with similar compounds. For example, catecholamine analogs such as (11)C-Hydroxyephedrine (HED) and radioiodinated metaiodobenzylguanidine (MIBG) are used for imaging sympathetic nerve activity. nih.gov The synthesis of such probes would involve incorporating a radionuclide, like Technetium-99m (⁹⁹ᵐTc), into the synephrine structure, a process that often requires a chelating agent to bind the radioactive metal. drugbank.comgoogle.com

Furthermore, derivatization can be used to create analogs with altered pharmacological properties to probe receptor interactions. For example, R-(-)-β-O-methylsynephrine, a derivative of synephrine, has been used to investigate interactions with specific proteins like nucleoporin 153 kDa. ijbs.com In one study, a competitive electrophoretic mobility shift assay using a radiolabeled RNA probe demonstrated that this derivative could inhibit the binding of RNA to the nucleoporin. ijbs.com

Research has also focused on synthesizing a series of synephrine derivatives to explore their potential as selective glucocorticoid receptor agonists (SEGRAs). mdpi.comresearchgate.netnih.gov In these studies, various chemical groups were attached to the synephrine molecule to create a library of new compounds. mdpi.com The affinity of these derivatives for the glucocorticoid receptor was then evaluated using in silico molecular docking and in vitro assays. mdpi.comnih.gov Two notable derivatives from this research are 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol (10S-E2) and 2-(hexylamino)-1-(4-nitrophenyl)ethanol (13S-G2), which demonstrated significant cytotoxic activity against certain cancer cell lines. mdpi.comresearchgate.netnih.gov

The table below summarizes some of the key derivatives of synephrine that have been synthesized for use as pharmacological probes.

Derivative NameModificationApplication/Finding
FMOC-derivatized synephrineAttachment of 9-fluorenylmethyl chloroformateEnables chiral separation and quantification, foundational for creating fluorescent probes. researchgate.net
R-(-)-β-O-methylsynephrineO-methylation of the beta-hydroxyl groupUsed to probe interactions with nucleoporin 153 kDa and shown to inhibit angiogenesis. ijbs.com
1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol (10S-E2)Benzylation of the phenolic hydroxyl and hexyl substitution on the amino groupInvestigated as a potential selective glucocorticoid receptor agonist with cytotoxic activity. mdpi.comresearchgate.netnih.gov
2-(hexylamino)-1-(4-nitrophenyl)ethanol (13S-G2)Hexyl substitution on the amino group and nitration of the phenyl ringStudied for its potential as a selective glucocorticoid receptor agonist with cytotoxic effects. mdpi.comresearchgate.netnih.gov

Analytical Methodologies for + Synephrine and Its Isomers in Research

Enantioselective Analytical Methods for (+)-Synephrine and Isomers

Chiral Stationary Phases (CSPs) in HPLC

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a primary technique for the enantioseparation of this compound from its isomers. These specialized columns facilitate the direct separation of enantiomers without prior derivatization.

One notable application involves the use of protein-based CSPs, specifically those utilizing cellobiohydrolase as the chiral selector (Chiral-CBH). This approach has been successfully applied for the enantioseparation of (+/-)-synephrine found in Citrus aurantium L. var. amara fruits and related phytotherapic derivatives. capes.gov.brresearchgate.netnih.gov

A typical method employing a Chiral-CBH column (100 mm x 4.0 mm i.d., 5 µm) involves a mobile phase composed of 2-propanol (5%, w/w) in a sodium phosphate (B84403) buffer (pH 6.0; 10 mM) supplemented with 50 µM disodium (B8443419) EDTA. The analysis is conducted at a flow rate of 0.8 mL/min, with detection set at 225 nm. capes.gov.brresearchgate.netnih.gov This method has demonstrated linearity for both synephrine (B1677852) enantiomers in the range of 0.40-40.14 µg/mL (r²=1.000, P<0.0001). capes.gov.br

Beyond protein-based CSPs, other types of chiral stationary phases, such as polysaccharide and cyclodextrin (B1172386) CSPs, as well as ligand and ion exchange, and macrocyclic antibiotic CSPs, are generally utilized in chiral HPLC separations. up.pt Furthermore, monolithic molecularly imprinted polymer (MIP) columns, prepared with specific templates like (-)-norepinephrine, have also shown efficacy in the enantioresolution of various neurotransmitters, including synephrine. up.pt

The table below summarizes key parameters for a protein-based CSP method used for synephrine enantioseparation:

ParameterValueSource
Chiral Stationary PhaseChiral-CBH (Cellobiohydrolase-based) capes.gov.brresearchgate.netnih.gov
Column Dimensions100 mm x 4.0 mm i.d., 5 µm capes.gov.brresearchgate.netnih.gov
Mobile Phase10 mM Sodium Phosphate Buffer (pH 6.0) - 2-Propanol (95:5, w/w) with 50 µM Disodium EDTA capes.gov.brresearchgate.netnih.gov
Flow Rate0.8 mL/min capes.gov.brresearchgate.netnih.gov
Detection Wavelength225 nm capes.gov.brresearchgate.netnih.gov
Column Temperature20 °C researchgate.netnih.gov
Linearity Range0.40-40.14 µg/mL (for each enantiomer) capes.gov.br
LOD (each enantiomer)0.04 µg/mL capes.gov.br
LOQ (each enantiomer)0.13 µg/mL capes.gov.br
Intra-day Precision (%RSD)0.03-0.35% for this compound capes.gov.br
Inter-day Precision (%RSD)0.06-1.26% for this compound capes.gov.br
Intra-day Accuracy (%Recovery)97.0-101.5% for this compound capes.gov.br
Inter-day Accuracy (%Recovery)98.1-102.8% for this compound capes.gov.br

Derivatization Strategies for Chiral Separation

When direct chiral separation using CSPs is challenging, derivatization strategies offer an alternative by converting enantiomers into diastereomers, which can then be separated on conventional achiral stationary phases. Chiral Derivatization Reagents (CDRs) are optically pure compounds that react with the analyte to form diastereomeric complexes. ijrps.com

One effective derivatization approach for racemic synephrine involves its transformation into diastereomers using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosil isothiocyanate. These diastereomers can then be resolved using reversed-phase HPLC with UV detection at 254 nm. nih.govberkeley.edu This method has been applied to analyze synephrine enantiomers in citrus fruit samples. nih.govberkeley.edu

Another derivatization strategy involves the use of FMOC (9-fluorenylmethoxycarbonyl chloride) as a derivatizing agent. After derivatization, the FMOC-synephrine enantiomers can be well separated using a TCI Chiral MB-S column in conjunction with Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/TOF-MS) in electrospray ionization (ESI) negative mode. This method demonstrated good linearity (r > 0.999) in the concentration range of 0.5 to 50 µg/mL. researchgate.net

The success of derivatization strategies hinges on using high optical purity derivatizing reagents and maintaining mild reaction conditions to prevent racemization or epimerization of the chiral material. ijrps.com

Considerations for Preventing Racemization During Analysis and Extraction

The stereochemical integrity of this compound is susceptible to racemization, a process where a pure enantiomer converts into a racemic mixture. This phenomenon is particularly influenced by environmental factors such as pH and temperature. researchgate.netnih.govnih.gov Consequently, meticulous control over extraction and analytical conditions is crucial to preserve the original stereochemistry of this compound in research samples.

Research indicates that synephrine racemization can occur at high temperatures and across both acidic and basic pH values. researchgate.netnih.gov The presence of an organic co-solvent can also impact the racemization rate, while ionic strength does not appear to exert a significant influence. researchgate.netnih.gov Early reports of D-synephrine in plants have been attributed to either inadequately performed analyses or isomerization occurring during fruit processing. researchgate.netnih.gov

Studies on the racemization of R-(-)-synephrine (the naturally occurring enantiomer often studied for its stability) have shown that heating at 100°C leads to a linear increase in (S)-synephrine content over time, confirming the occurrence of racemization. nih.govberkeley.edu Interestingly, the addition of certain sugars, including D-fructose, D-maltose, D-glucose, D-mannose, or D-galactose, significantly reduced the racemization of (R)-synephrine in aqueous solutions during heating. This inhibitory effect is suggested to be linked to the reducibility of these sugars. nih.govberkeley.edu Conversely, D-sucrose and D-mannitol did not exhibit this protective effect. nih.govberkeley.edu

The process of temperature cycling-induced deracemization (TCID), while capable of achieving deracemization, can be complicated by degradation reactions that affect the kinetics and the achievable enantiomeric excess. acs.org Furthermore, acidic crystallization conditions, while potentially enhancing racemization kinetics to support deracemization of the hydrochloride salt, may also lead to competing degradation reactions, such as dimerization. acs.org Therefore, extraction procedures for this compound from biological or plant materials must be executed under carefully controlled conditions to maintain its stereochemical purity and ensure accurate analytical results. researchgate.netnih.govnih.gov

Pharmacological and Molecular Mechanisms of + Synephrine Action Pre Clinical Investigations

Receptor Interaction Profiles of (+)-Synephrine and its Isomers

Beta (β)-Adrenergic Receptor Subtypes (β1, β2, β3)

Neuromedin U2 Receptor (NMU2R) Agonism

This compound acts as a highly potent and selective agonist for the Neuromedin U2 Receptor (NMU2R). This discovery was made through random screening of compounds using high-throughput screening models involving NMU2R stable expression, NMU2R negative, and NMU2R short hairpin RNA (shRNA) knockdown HEK293 cell lines. nih.govjst.go.jp

Research indicates that this compound binds to NMU2R with high efficacy and potency. In NMU2R activating ability experiments, the efficacy, 50% of the maximum possible effect (EC50), and potency values for NMU2R were determined to be 7.207, 6.604, and 0.227 µmol/L, respectively. nih.govjst.go.jp The potency and efficacy of this compound in this screening system were found to be essentially the same as those of neuromedin U itself. jst.go.jp

The NMU2R is prominently expressed in the hypothalamic regions of the brain and is known to regulate several crucial physiological functions, including energy balance, food intake, nociception, and stress. mdpi.comsciendo.comdovepress.comumlub.plresearchgate.net The activation of NMU2R by this compound is hypothesized to contribute to its effects on body weight and energy balance regulation. nih.govjst.go.jp

Cellular and Molecular Mechanisms of Action (in vitro and non-human in vivo models)

Regulation of Metabolic Pathways

This compound modulates various metabolic pathways, demonstrating effects on energy expenditure, thermogenesis, and lipid metabolism. mdpi.comsciendo.comumlub.plresearchgate.netnih.gov Its influence on the metabolic rate is primarily attributed to its molecular effects as a non-specific agonist of β-adrenergic receptors, which are known regulators of lipolysis. mdpi.com Studies have shown that p-synephrine can bind to and activate β3-adrenergic receptors, contributing to thermogenesis, lipolysis, glucose, and cholesterol metabolism. mdpi.com Additionally, it has been observed to influence the differentiation of beige adipocytes. mdpi.comumlub.pl

In high-fat diet (HFD)-induced mouse models, this compound intervention significantly altered liver and serum metabolic profiles, particularly affecting amino acid metabolism pathways. nih.gov This suggests that this compound may improve energy homeostasis by regulating amino acid metabolism. nih.gov

This compound has been shown to modulate glucose metabolism through distinct mechanisms in different cell types. mdpi.comsciendo.comnih.govumlub.plnih.govnih.govexcli.de

In in vitro studies using H4IIE rat liver cells, p-synephrine dose-dependently reduced glucose production. mdpi.comsciendo.comnih.govnih.govexcli.de This effect was observed at concentrations ranging from 1 to 100 µM. mdpi.comnih.govnih.gov Treatment with p-synephrine also led to a decrease in the protein levels of key gluconeogenic enzymes, namely glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). mdpi.comnih.govnih.gov

It is notable that this suppression of glucose production by p-synephrine in H4IIE cells was not interrupted by antagonists against α- and β-adrenergic receptors (phentolamine and propranolol) or by specific inhibitors for protein kinase A (PKA), protein kinase C (PKC), or protein kinase G (PKG). nih.govnih.gov However, H7, a general inhibitor of serine/threonine kinases (PKA, PKC, and PKG), significantly blocked the p-synephrine-induced suppression of glucose production. sciendo.comnih.govnih.gov This suggests that p-synephrine suppresses glucose production through a mechanism independent of the adrenergic system and involves a serine/threonine kinase other than PKA, PKC, or PKG. nih.govexcli.de

Table 1: Effects of this compound on Glucose Production in H4IIE Hepatocytes

Concentration Range (this compound)Effect on Glucose ProductionEffect on G6Pase ExpressionEffect on PEPCK ExpressionInhibitors that Block EffectAdrenergic Receptor Antagonists
1-100 µMDose-dependent decreaseDecreasedDecreasedH7 (serine/threonine kinase inhibitor) sciendo.comnih.govnih.govNo interruption nih.govnih.gov

In L6 skeletal muscle cells, p-synephrine has been shown to stimulate basal glucose consumption. nih.govexcli.de Treatment with p-synephrine (0-100 μM) increased basal glucose consumption by up to 50% over the control in a dose-dependent manner. nih.gov Both basal and insulin-stimulated lactic acid production and glucose consumption were significantly increased by the addition of p-synephrine. nih.gov

Furthermore, p-synephrine stimulated the translocation of Glucose Transporter 4 (Glut4) from the cytoplasm to the plasma membrane. nih.govexcli.deresearchgate.net This translocation is crucial for enhanced glucose uptake into the cells. nih.govexcli.denih.gov

Table 2: Effects of this compound on Glucose Uptake and Glut4 Translocation in L6 Skeletal Muscle Cells

Concentration Range (this compound)Effect on Basal Glucose ConsumptionEffect on Lactic Acid ProductionEffect on Glut4 Translocation
0-100 µMIncreased (up to 50% over control) nih.govSignificantly increased nih.govStimulated (from cytoplasm to plasma membrane) nih.govexcli.deresearchgate.net

AMP-activated protein kinase (AMPK) is a critical enzyme involved in cellular energy homeostasis and plays a significant role in glucose and lipid metabolism. nih.govwikipedia.orgmdpi.complos.org In L6 skeletal muscle cells, p-synephrine stimulates the phosphorylation of AMPK. nih.gov This activation of AMPK is essential for the observed increase in glucose consumption and the translocation of Glut4 to the plasma membrane. nih.govnih.govresearchgate.net Studies have demonstrated that p-synephrine-induced glucose consumption is sensitive to the inhibition of AMPK, but not to the inhibition of PI3 kinase, indicating a direct role of AMPK in this process. nih.gov

However, it is important to note that while p-synephrine activates AMPK in L6 skeletal muscle cells, it does not stimulate AMPK in H4IIE liver cells. nih.gov This suggests that the mechanisms by which p-synephrine modulates glucose metabolism are tissue-specific. nih.gov

Adipogenesis Regulation (e.g., 3T3-L1 cells)
Mitochondrial Biogenesis and Energy Homeostasis

Anti-inflammatory Pathways

This compound exhibits notable anti-inflammatory effects across various pre-clinical models, primarily by modulating the production of pro-inflammatory mediators and regulating key signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Nitric Oxide

Studies have demonstrated that p-synephrine, a common isomer of synephrine (B1677852), effectively inhibits the production of pro-inflammatory cytokines and nitric oxide (NO). In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, p-synephrine significantly suppressed the synthesis of pro-inflammatory cytokines and NO. nih.govrsc.orgresearchgate.netresearchgate.net This inhibitory effect extends to in vivo models; for instance, in a murine model of acute lung injury induced by LPS, p-synephrine administration led to a reduction in tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) concentrations, while concurrently increasing the anti-inflammatory cytokine interleukin-10 (IL-10). sciendo.comexcli.denih.gov Similarly, in a systemic inflammatory response syndrome (SIRS) mouse model, oral administration of p-synephrine inhibited serum levels of pro-inflammatory cytokines, contributing to an improved survival rate. nih.govrsc.orgresearchgate.netexcli.denih.govexcli.de Furthermore, in high-fat diet (HFD)-induced mice, p-synephrine supplementation significantly decreased the mRNA expression levels of TNF-α and IL-1β, while elevating IL-10 mRNA levels in adipose tissue, suggesting a role in mitigating metabolic inflammation. nih.gov Its anti-inflammatory action was also observed in a renal inflammation model (alloxan-induced diabetes), where p-synephrine downregulated the gene expression of TNF-α, IL-6, and IL-1β. nih.govexcli.denih.govrsc.org

Table 1: Effect of p-Synephrine on Pro-inflammatory Cytokines and Nitric Oxide in Pre-clinical Models

Model/Cell LineStimulusEffect of p-SynephrineKey FindingsReferences
RAW264.7 murine macrophagesLPSInhibited productionDecreased pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide. nih.govrsc.orgresearchgate.netresearchgate.net
Acute lung injury (mice)LPSReduced levels, increased levelsDecreased TNF-α, IL-6; increased IL-10. sciendo.comexcli.denih.gov
Systemic Inflammatory Response Syndrome (SIRS) (mice)LPSInhibited serum levelsReduced circulating pro-inflammatory cytokines. nih.govrsc.orgresearchgate.netexcli.denih.govexcli.de
HFD-induced mice (adipose tissue)HFDReduced mRNA expression, increased mRNA expressionDecreased TNF-α, IL-1β mRNA; increased IL-10 mRNA. nih.gov
Renal inflammation (alloxan-induced diabetes mice)Alloxan (B1665706)Downregulated gene expressionDecreased TNF-α, IL-6, IL-1β gene expression. nih.govexcli.denih.govrsc.org
Downregulation of p38 MAPK and NF-κB Signaling Pathways (e.g., RAW267.7 cells)

The anti-inflammatory effects of p-synephrine are intricately linked to its ability to modulate crucial intracellular signaling cascades. In LPS-stimulated RAW264.7 murine macrophages, the observed inhibition of pro-inflammatory cytokines and nitric oxide was directly associated with the suppression of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. nih.govrsc.orgresearchgate.netresearchgate.netexcli.denih.gov This mechanism is reported to be mediated by β-adrenergic receptors. nih.govrsc.orgresearchgate.net Further molecular insights reveal that p-synephrine also reduces the degradation of IκBα, an inhibitor of NF-κB, which typically keeps NF-κB inactive in the cytoplasm. nih.gov In an in vivo acute lung injury model, p-synephrine was shown to inhibit NF-κB phosphorylation. sciendo.comexcli.deexcli.de Moreover, in a mouse model of diabetes induced by alloxan injection, the anti-inflammatory actions of p-synephrine, including the reduction of TNF-α, IL-6, and IL-1β gene expression, were strongly associated with the regulation of both MAPK and NF-κB pathways. nih.govexcli.denih.govrsc.org

Table 2: Molecular Mechanisms of p-Synephrine in Anti-inflammatory Action

Signaling PathwayEffect of p-SynephrineCellular/Animal ModelReferences
p38 MAPK pathwayDownregulation/SuppressionLPS-stimulated RAW264.7 macrophages, Alloxan-induced diabetes mice nih.govrsc.orgresearchgate.netresearchgate.netexcli.denih.govrsc.org
NF-κB pathwayDownregulation/Suppression (including IκBα degradation and NF-κB phosphorylation)LPS-stimulated RAW264.7 macrophages, Acute lung injury mice, Alloxan-induced diabetes mice nih.govrsc.orgresearchgate.netresearchgate.netsciendo.comexcli.denih.govexcli.dersc.org
Inhibition of Eotaxin-1 Expression

Beyond its broad effects on cytokines, p-synephrine specifically inhibits the expression of eotaxin-1, a potent chemoattractant for eosinophils and a critical mediator in the development of eosinophilic inflammation. In studies utilizing NIH/3T3 murine fibroblasts and normal human fibroblasts, p-synephrine demonstrated a dose-dependent inhibition of interleukin-4 (IL-4)-induced eotaxin-1 expression. nih.govsciendo.commdpi.comchemfaces.comnih.govtandfonline.com This inhibitory effect is mediated through the suppression of STAT6 (signal transducer and activator of transcription 6) phosphorylation within the JAK/STAT signaling pathway. sciendo.commdpi.comchemfaces.comnih.gov Consequently, p-synephrine also inhibited eosinophil recruitment that was induced by eotaxin-1 overexpression. mdpi.comnih.gov It is noteworthy that this effect appears to be specific to IL-4-induced signaling, as p-synephrine did not show similar effects on eotaxin-1 expression induced by TNF-α. nih.gov

Antioxidant Activity and Cellular Senescence

This compound also exhibits significant antioxidant activity, which contributes to its potential in mitigating cellular senescence, a process linked to aging and various oxidative stress-related diseases.

Reduction of Oxidative DNA Damage

Investigations into the antioxidant properties of this compound have revealed its capacity to scavenge harmful free radicals. Electron spin resonance spectroscopy studies have shown that this compound can scavenge both hydroxyl and superoxide (B77818) anion radicals. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net This radical-scavenging activity translates into a significant reduction of reactive oxygen species (ROS) levels induced by hydrogen peroxide (H2O2). nih.govresearchgate.netnih.govresearchgate.net Crucially, this compound treatment significantly reduced oxidative DNA damage in H2O2-treated WI-38 cells in a concentration-dependent manner. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.ua Beyond DNA protection, this compound also demonstrated the ability to inhibit mitochondrial dysfunction in H2O2-treated WI-38 cells, a key factor in oxidative stress. nih.govresearchgate.netnih.gov In an in vivo model of alloxan-induced diabetes in mice, p-synephrine administration was shown to reduce free radical levels and increase the concentration of glutathione (B108866) (GSH), an important endogenous antioxidant. excli.dersc.org

Table 3: Antioxidant Effects of this compound

EffectMechanism/ObservationCellular/Animal ModelReferences
Radical ScavengingScavenged hydroxyl and superoxide anion radicalsIn vitro (ESR spectroscopy) nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net
ROS ReductionDecreased H2O2-induced reactive oxygen species levelsWI-38 cells nih.govresearchgate.netnih.govresearchgate.net
Oxidative DNA Damage ReductionSignificantly reduced oxidative DNA damage in a concentration-dependent mannerH2O2-treated WI-38 cells nih.govresearchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.ua
Mitochondrial FunctionInhibited mitochondrial dysfunctionH2O2-treated WI-38 cells nih.govresearchgate.netnih.gov
Endogenous Antioxidant EnhancementReduced free radicals, increased glutathione levelsAlloxan-induced diabetes mice excli.dersc.org
Suppression of Senescence-Associated Heterochromatin Foci (SAHF)

This compound's antioxidant properties extend to its role in cellular senescence. It has been observed that this compound treatment effectively reduced the levels of Senescence-Associated Heterochromatin Foci (SAHF) in H2O2-induced senescent WI-38 cells. nih.govresearchgate.netresearchgate.net This suppression of SAHF is directly linked to the compound's ability to reduce oxidative DNA damage within these H2O2-induced cells. nih.govresearchgate.net Furthermore, this compound suppressed premature senescence by inhibiting the activation of key cell cycle arrest pathways, specifically the p53–p21 and p16-INK4A–pRB pathways. nih.govresearchgate.netnih.gov The compound also demonstrated a concentration-dependent decrease in senescence-associated β-galactosidase (SA-β-gal) activity in H2O2-treated cells, further indicating its anti-senescence potential. nih.govresearchgate.net

Table 4: Effects of this compound on Cellular Senescence Markers

Senescence MarkerEffect of this compoundCellular ModelReferences
SAHFReduced levelsH2O2-induced senescent WI-38 cells nih.govresearchgate.netresearchgate.net
p53–p21 pathwayInhibition of activationH2O2-induced premature senescent WI-38 cells nih.govresearchgate.netnih.gov
p16-INK4A–pRB pathwayInhibition of activationH2O2-induced premature senescent WI-38 cells nih.govresearchgate.netnih.gov
SA-β-gal activityDecreased in a concentration-dependent mannerH2O2-treated WI-38 cells nih.govresearchgate.net
Enhancement of Antioxidant Enzymes (GSH, CAT)

Pre-clinical studies indicate that this compound can influence cellular redox status by enhancing the activity of antioxidant enzymes. In human colon adenocarcinoma (Caco-2) cells, p-synephrine, at concentrations ranging from 2 to 200 µM, stimulated the generation of reactive oxygen species (ROS), which was subsequently followed by an enhanced activity of the antioxidant enzymes glutathione (GSH) and catalase (CAT). nih.govresearchgate.net This suggests a potential adaptive response to oxidative stress.

Further evidence comes from a murine model of alloxan-induced diabetes mellitus, where p-synephrine administration significantly increased the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in the serum and kidneys of diabetic mice. Concurrently, it led to a reduction in the level of malondialdehyde (MDA), a marker of oxidative stress. nih.govnih.gov In contrast, a study on HepG2 cells showed that synephrine at 20 and 200 µM increased intracellular GSH concentration and glutathione peroxidase (GPx) enzymatic activity, but did not alter the intracellular levels of CAT and SOD in this specific cell line. sci-hub.se

Table 1: Effects of this compound on Antioxidant Enzymes in Pre-clinical Models

Cell/Animal ModelThis compound ConcentrationEffect on GSHEffect on CATOther EffectsReference
Human Caco-2 cells2–200 µMEnhanced activityEnhanced activityStimulated ROS generation nih.govresearchgate.net
Murine (diabetic mice)Not specifiedSignificantly increasedSignificantly increasedIncreased SOD, reduced MDA nih.govnih.gov
Human HepG2 cells20, 200 µMIncreased concentrationNo alterationIncreased GPx enzymatic activity, no SOD alteration sci-hub.se
Effects on Senescence-Associated β-Galactosidase (SA-β-gal) Activity

This compound has demonstrated an inhibitory effect on cellular senescence, a state of irreversible cell cycle arrest. In studies involving H2O2-induced premature senescence in WI-38 cells, synephrine significantly decreased senescence-associated β-galactosidase (SA-β-gal) activity. nih.govresearchgate.net SA-β-gal activity is a widely recognized biomarker for cellular senescence, often associated with an increase in the number or activity of lysosomes. oncotarget.comnih.gov Beyond SA-β-gal, synephrine treatment also reduced the levels of senescence-associated heterochromatin foci (SAHF), another characteristic phenotype of cellular senescence. nih.gov These findings suggest that this compound may protect against premature senescence induced by oxidative stress.

Anti-proliferative and Apoptotic Effects (e.g., leukemia cells)

Pre-clinical investigations have revealed the anti-proliferative and pro-apoptotic capabilities of this compound in various cancer cell lines. Synephrine hydrochloride was shown to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells in a dose-dependent manner. It also significantly suppressed cell migration and invasion in these cells. nih.govnih.gov Furthermore, synephrine reduced cell viability in lung cancer cells (H460) by increasing the expression of pro-apoptotic markers such as Bax and p53. This effect was accompanied by a significant decrease in the mRNA and protein levels of key survival pathways including PI3K, AKT, and mTOR, ultimately leading to apoptosis induction. nih.gov

Beyond these direct effects, synephrine has shown synergistic anti-cancer effects when combined with chemotherapy drugs like 5-FU in ESCC cells. nih.govnih.gov While direct studies on this compound's effects on leukemia cells are less detailed in the provided context, some synephrine derivatives have exhibited cytotoxic activity against leukemia K562 and lymphoma Granta cells. nih.gov

Table 2: Anti-proliferative and Apoptotic Effects of this compound in Cancer Cell Lines

Cell Line TypeThis compound ConcentrationEffect on ProliferationEffect on Migration/InvasionApoptotic Markers/Pathways AffectedReference
Esophageal Squamous Cell Carcinoma (ESCC)20 µM (proliferation)Inhibition rate: 71.1 ± 5.8% (KYSE30), 75.7 ± 6.2% (KYSE270)Inhibition rate (10 µM): 73.3 ± 7.5% (KYSE30), 75.3 ± 3.4% (KYSE270)Downregulation of Galectin-3, inactivation of AKT and ERK pathways nih.govnih.gov
Lung Cancer Cells (H460)Not specifiedReduced cell viabilityNot specifiedIncreased Bax and p53 expression; decreased mRNA/protein levels of PI3K, AKT, mTOR; apoptosis induction nih.gov
Leukemia K562 and Lymphoma Granta cells (derivatives)~13 µM (derivative 10S-E2)Cytotoxic activityNot specifiedNot specified (correlated with GR affinity) nih.gov
Regulation of Genes Involved in Tumor Development

This compound has been shown to regulate several gene sets critical for tumor development and inflammation, as revealed by quantitative proteomics and bioinformatics analyses in pre-clinical settings. nih.gov It influences genes involved in cell proliferation and inflammation. For instance, synephrine increases the expression of PRKACA (protein kinase cAMP-activated catalytic subunit alpha) and PRKAR2A (protein kinase cAMP-dependent type II regulatory subunit alpha) genes. These genes encode catalytic subunits of Protein Kinase A (PKA), which is a known regulator of MAPK-dependent cell proliferation and differentiation. nih.gov Additionally, synephrine significantly increases the expression of the AKT1 (serine/threonine kinase 1) gene, which encodes a pro-proliferative signaling regulator. nih.gov

In the context of esophageal squamous cell carcinoma (ESCC), synephrine may downregulate Galectin-3, leading to the inactivation of the AKT and ERK pathways, which are frequently implicated in cancer progression. nih.gov In lung cancer cells (H460), synephrine's apoptotic effects are linked to a significant decrease in the mRNA and protein levels of PI3K, AKT, and mTOR, all crucial components of pro-survival and growth pathways. nih.gov Furthermore, in murine models of diabetes, p-synephrine inhibited inflammation by downregulating TNF-α, IL-6, and IL-1β gene expression levels, with the mechanism potentially involving the suppression of NF-κB activation and MAPK phosphorylation. nih.govnih.gov

Calcium Ion Dynamics and Myocardial Contractility (e.g., hiPSC-CMs, rat cardiomyocytes)

This compound influences calcium ion dynamics and myocardial contractility, as demonstrated in pre-clinical models including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and rat cardiomyocytes. Synephrine increases the contractility of cardiomyocytes. nih.gov Notably, its effect on increasing beating rate and contractility is more pronounced in hiPSC-CMs compared to neonatal rat cardiomyocytes, indicating higher sensitivity in human-derived cells. nih.govexcli.de For instance, the half maximal effective concentration (EC50) of synephrine to affect hiPSC-CM beating rate is 3.31 µM, which is approximately ten times more potent than its effect in neonatal rat cardiomyocytes (34.12 µM). nih.gov Synephrine has been observed to increase the contractility of hiPSC-CMs by 29.97 ± 11.65%. nih.gov The changes observed in the rise time and decay time of calcium transients induced by synephrine suggest an increased rate of calcium release from the sarcoplasmic reticulum (leading to faster contraction) and a slower rate of calcium reuptake (resulting in a prolonged relaxation phase). nih.gov

Table 3: Effects of this compound on Myocardial Contractility in Pre-clinical Models

Cell/Animal ModelParameter MeasuredThis compound EC50 (Beating Rate)Increase in ContractilityRelative Potency (vs. Rat CMs)Reference
Human iPSC-Cardiomyocytes (hiPSC-CMs)Beating Rate3.31 µM29.97 ± 11.65%~10 times more potent nih.gov
Neonatal Rat CardiomyocytesBeating Rate34.12 µMNot specifiedLess sensitive nih.gov
Activation of cAMP/PKA Signaling Pathway

The pharmacological actions of this compound in various cellular contexts involve its interference with the 3',5'-cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway. researchgate.net In human gastrointestinal cells (Caco-2 and MNP01), synephrine induces transcriptional changes via the cAMP/PKA pathway. researchgate.netexcli.de Specifically, it activates the protein kinase cAMP-activated catalytic subunit alpha (PRKACA) and the AKT signaling pathway in Caco-2 cells. nih.gov It also increases the expression of genes such as ADCY3, MAPK1, GNAS, PRKACA, and PRKAR2A, which are integral components of the cAMP/PKA pathway. researchgate.net This pathway is a central regulator of cardiac function, where its activation leads to the phosphorylation of calcium handling proteins, thereby mediating positive-inotropic effects. nih.govresearchgate.net

Phosphorylation of L-type Ca2+ Channels

L-type Ca2+ channels (Cav1.2) are critical for calcium influx into cardiomyocytes and play a fundamental role in excitation-contraction coupling, which dictates the force of muscle contraction in the heart. nih.govfrontiersin.orgfrontiersin.org The activity of these channels is significantly regulated by the phosphorylation of their channel-forming subunits by various kinases. nih.gov The activation of the cAMP/PKA signaling pathway, which is influenced by this compound, is known to cause a substantial increase in the L-type Ca2+ current in ventricular myocytes. This occurs primarily by increasing the open probability of individual L-type channels. researchgate.net PKA-dependent stimulation of the cardiac L-type current is largely mediated through the phosphorylation of Rad, a small GTPase protein associated with the channel complex, and PKA can also directly phosphorylate Cav1.2. researchgate.net Therefore, through its activation of the cAMP/PKA pathway, this compound indirectly contributes to the phosphorylation and subsequent modulation of L-type Ca2+ channel activity, impacting myocardial contractility.

Modulation of Gene Expression and Protein Activity (Pre-clinical Investigations)

Pre-clinical investigations have revealed that this compound exerts its biological effects through the modulation of various signaling pathways, leading to changes in gene expression and protein activity. mdpi.compreprints.orgexcli.denih.govnih.gov These modulations contribute to its observed anti-inflammatory, anti-cancer, and metabolic regulatory properties.

In human gastrointestinal cell lines (MNP01 and Caco-2), this compound has been shown to modulate the transcription of genes associated with cell proliferation, such as JUN and AKT1, and inflammation, including RELA and TNF. nih.gov Furthermore, in human hepatic (HepG2) cells, a combination of this compound and caffeine (B1668208) was observed to influence the transcriptional expression of genes related to apoptosis (BCL-2 and CASP9) and DNA repair (XPC). excli.denih.govresearchgate.net

Beyond these general modulations, this compound has demonstrated specific effects on key cellular pathways. It can downregulate galectin-3 expression by inactivating the AKT and ERK pathways, contributing to its anti-cancer activity in esophageal squamous cell carcinoma (ESCC) cells. mdpi.comexcli.de In lung cancer cells (H460), this compound reduced cell viability by increasing the expression of Bax and p53 proteins, while simultaneously decreasing the mRNA and protein levels of PI3K, AKT, and mTOR, ultimately leading to apoptosis induction. mdpi.comexcli.de

Moreover, this compound plays a role in metabolic regulation by influencing the Akt signaling pathway. In 3T3-L1 preadipocytes, it suppresses adipogenesis by regulating this pathway, leading to a reduction in the expression of adipogenesis-related proteins such as CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ), and subsequently fatty acid-binding protein 4 (aP2). nih.govnih.gov This compound also activates the protein kinase B (PKB/Akt) pathway and consequently inhibits glycogen (B147801) synthase kinase 3β (GSK3β) activity. nih.govnih.gov In rat hepatocytes (H4IIE) in vitro, this compound reduces glucose production and the expression of glucose metabolism genes, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). mdpi.com

Table 1: Effects of this compound on Gene Expression and Protein Activity in Pre-clinical Models

Target Pathway/Protein/GeneEffect of this compoundModel/Cell LineReference
JUN (cell proliferation)Modulated transcriptionMNP01, Caco-2 cells nih.gov
AKT1 (cell proliferation)Modulated transcriptionMNP01, Caco-2 cells nih.gov
RELA (inflammation)Modulated transcriptionMNP01, Caco-2 cells nih.gov
TNF (inflammation)Modulated transcriptionMNP01, Caco-2 cells nih.gov
BCL-2 (apoptosis)Up-regulated expressionHepG2 cells (with caffeine) excli.denih.gov
CASP9 (apoptosis)Up-regulated expressionHepG2 cells (with caffeine) excli.denih.gov
XPC (DNA repair)Up-regulated expressionHepG2 cells (with caffeine) excli.denih.gov
Galectin-3Downregulation (via AKT/ERK inactivation)ESCC cells mdpi.comexcli.de
BaxIncreased expressionH460 lung cancer cells mdpi.comexcli.de
p53Increased expressionH460 lung cancer cells mdpi.comexcli.de
PI3KDecreased mRNA and protein levelsH460 lung cancer cells mdpi.comexcli.de
AKTDecreased mRNA and protein levelsH460 lung cancer cells mdpi.comexcli.de
mTORDecreased mRNA and protein levelsH460 lung cancer cells mdpi.comexcli.de
C/EBPα (adipogenesis)Reduced expression3T3-L1 preadipocytes nih.govnih.gov
PPARγ (adipogenesis)Reduced expression3T3-L1 preadipocytes nih.govnih.gov
aP2 (adipogenesis)Reduced expression3T3-L1 preadipocytes nih.govnih.gov
PKB/Akt pathwayActivated3T3-L1 preadipocytes nih.govnih.gov
GSK3β activityInhibited3T3-L1 preadipocytes nih.govnih.gov
G6Pase (glucose metabolism)Reduced expressionH4IIE rat liver cells mdpi.com
PEPCK (glucose metabolism)Reduced expressionH4IIE rat liver cells mdpi.com
Signal Transducers and Activators of Transcription (STAT6)

Pre-clinical research indicates that this compound plays a role in modulating immune and inflammatory responses through its interaction with the Signal Transducers and Activators of Transcription 6 (STAT6) pathway. sciendo.comumlub.plmdpi.com Specifically, this compound has been found to significantly inhibit the expression of eotaxin-1, a potent chemoattractant for eosinophils and a critical mediator in the development of eosinophilic inflammation, particularly when induced by interleukin-4 (IL-4). sciendo.commdpi.com

This inhibitory effect of this compound on eotaxin-1 expression is mediated by its ability to suppress the phosphorylation of STAT6 within the JAK/STAT signaling pathway. mdpi.com Studies conducted on NIH/3T3 murine fibroblasts and normal human fibroblasts have demonstrated that this compound attenuates IL-4-induced STAT6 translocation from the cytosol to the nucleus, a crucial step for STAT6 activation and its subsequent role as a transcription factor. preprints.orgmdpi.com Given that STAT6 is a key transcription factor responsible for the IL-4-mediated induction of eotaxin-1 and contributes to allergen-induced airway eosinophilia and eosinophilic inflammation, the inhibitory action of this compound on STAT6 phosphorylation suggests its potential as a therapeutic agent for allergic inflammatory conditions. mdpi.com

Pyruvate (B1213749) Kinase and Pyruvate Dehydrogenase Activity

Investigations into the metabolic effects of this compound have highlighted its influence on key enzymes involved in carbohydrate and energy metabolism, specifically pyruvate kinase and pyruvate dehydrogenase. sciendo.comnih.govumlub.plresearchgate.net Pre-clinical studies, utilizing both in vitro models (perfused rat liver) and in vivo models (oral administration in rats), have consistently shown that this compound decreases the activities of both pyruvate kinase and pyruvate dehydrogenase. sciendo.comnih.govumlub.plresearchgate.net

This observed inhibition of pyruvate kinase and pyruvate dehydrogenase activity is significant because it indicates that this compound possesses the potential to inhibit the transformation of carbohydrates into lipids. sciendo.comnih.govnih.govumlub.plresearchgate.net This mechanism is considered crucial in the context of obesity treatment and metabolic regulation. sciendo.com Beyond its impact on these specific enzymes, this compound has also been noted to enlarge the hepatic pools of adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), suggesting a beneficial effect on cellular energetics. sciendo.comnih.gov Furthermore, it increased the activity of glycogen phosphorylase in both in vivo and perfused liver models, which aligns with reported increases in glycogenolysis in the perfused liver and elevated glycemia in rats. nih.gov

Table 2: Effects of this compound on Pyruvate Kinase and Pyruvate Dehydrogenase Activity

EnzymeEffect of this compoundModelReference
Pyruvate KinaseDecreased activityIn vitro (perfused rat liver), In vivo (oral administration in rats) sciendo.comnih.govumlub.plresearchgate.net
Pyruvate DehydrogenaseDecreased activityIn vitro (perfused rat liver), In vivo (oral administration in rats) sciendo.comnih.govumlub.plresearchgate.net

Metabolic Pathways and Biotransformation of + Synephrine Non Human Systems

Absorption and Distribution

The initial steps of (+)-synephrine's journey within a non-human organism involve its uptake from the gastrointestinal tract and subsequent distribution throughout the body.

Intestinal Absorption and Systemic Availability

In mouse models, p-synephrine has been shown to be fully absorbed in the small intestine. Its intestinal metabolites are subsequently and completely metabolized in the liver. nih.govmdpi.com This indicates a significant role for intestinal and hepatic processes in its systemic availability. Furthermore, p-synephrine exhibits poor fat solubility compared to ephedrine (B3423809), which results in low passage across the blood-brain barrier. rivm.nl The presence of p-synephrine has also been identified in the urine of horses, originating from their consumption of Eragrostis and Lucerne hay, suggesting effective intestinal absorption in these animals. nih.gov

Hepatic Metabolism and Biotransformation

The liver plays a central role in the biotransformation of this compound, converting the parent compound into various metabolites through enzymatic reactions.

Detection of Metabolites (e.g., p-hydroxy-mandelic acid, p-hydroxyphenylglycol)

Following oral intake of p-synephrine in mice, two primary hepatic-derived metabolites, p-hydroxy-mandelic acid and p-hydroxyphenylglycol, have been detected in the liver. nih.govmdpi.comresearchgate.net This indicates significant biochemical transformation of p-synephrine in vivo.

Studies involving the administration of m-synephrine (a positional isomer of synephrine) to rats via intraperitoneal injection have revealed a broader spectrum of metabolites excreted in urine. These include unconjugated m-hydroxymandelic acid (MHMA), m-hydroxyphenylglycol (B3323028) (MHPG) sulphate, unconjugated m-synephrine, and conjugated forms of m-synephrine (glucuronide and sulphate). rivm.nlnih.govoup.comdntb.gov.ua Specifically, intraperitoneal injection of m-synephrine into rats resulted in the excretion of 5% unconjugated MHMA, 35% MHPG sulphate, 7% unconjugated m-synephrine, and 9% m-synephrine conjugates (4% as the glucuronide and 5% as the sulphate) in urine. nih.govoup.comdntb.gov.ua

Table 1: Urinary Metabolite Profile of m-Synephrine in Rats (Intraperitoneal Injection)

MetabolitePercentage of Dose Excreted in Urine
Unconjugated m-hydroxymandelic acid5% nih.govoup.comdntb.gov.ua
m-hydroxyphenylglycol sulphate35% nih.govoup.comdntb.gov.ua
Unconjugated m-synephrine7% nih.govoup.comdntb.gov.ua
m-synephrine glucuronide4% nih.govoup.comdntb.gov.ua
m-synephrine sulphate5% nih.govoup.comdntb.gov.ua

Furthermore, research on mitochondria in the rat brain has demonstrated that synephrine (B1677852) can be metabolized by monoamine oxidase (MAO) types A and B, indicating the involvement of these enzymes in its metabolic breakdown. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4 inhibition research)

Cytochrome P450 (CYP) enzymes play a crucial role in drug and xenobiotic metabolism. p-Synephrine has been reported to suppress the drug-metabolizing enzyme CYP3A4 in both the liver and intestine in vitro and in vivo. nih.gov In rats, repeated dose administration of p-synephrine significantly increased the peak serum concentration (Cmax) of amiodarone, suggesting an inhibitory effect on its metabolism. nih.gov

However, the impact of p-synephrine on specific drug metabolism can vary. For instance, in studies involving rats and rabbits, p-synephrine, in both single and multiple dose treatments, did not significantly alter the pharmacokinetics of gliclazide (B1671584), a drug primarily metabolized by CYP2C9 and partly by CYP3A4. nih.gov This suggests that p-synephrine may not have a notable effect on gliclazide metabolism despite its general inhibitory potential on CYP3A4. nih.gov

It is also important to note that Citrus aurantium extracts, which contain synephrine, also contain furanocoumarins like 6',7'-dihydroxybergamottin (B27312) and bergapten. These compounds are known to inhibit cytochrome P450 3A4 (CYP3A4), which could contribute to altered plasma concentrations of co-administered substances. rivm.nlnih.govnih.govscispace.com

Excretion Routes and Biomarker Potential

The elimination of this compound and its metabolites from the body primarily occurs via urinary excretion, and the profiling of these excreted compounds holds potential for biomarker applications.

Urinary Excretion and Metabolite Profiling

Urinary excretion is a significant route for the elimination of synephrine and its metabolites in non-human systems. As noted, after intraperitoneal injection in rats, m-synephrine and its metabolites, including unconjugated m-hydroxymandelic acid and m-hydroxyphenylglycol sulphate, are excreted in the urine. rivm.nlnih.govoup.comdntb.gov.ua

In horses, p-synephrine has been identified in urine samples, with its presence linked to the consumption of specific hays, indicating urinary excretion of the parent compound. nih.gov Furthermore, p-synephrine has been detected in the urine of dolutegravir-treated rats and control groups, confirming its urinary excretion in this animal model. nih.govexcli.de

Metabolite profiling in non-human systems has also provided insights into the broader metabolic impact of p-synephrine. In high-fat diet (HFD)-induced mouse models, p-synephrine supplementation significantly altered the small molecule metabolites in both liver and serum. These changes were closely associated with the improvement of energy homeostasis, particularly affecting amino acid metabolism pathways. nih.govmdpi.com This suggests that metabolite profiling, even beyond urinary analysis, can serve as a valuable tool to understand the systemic effects and potential biomarker applications of this compound. The molecule itself has been proposed as a urinary biomarker for citrus consumption and for confirming the authenticity of orange honey. nih.gov

The metabolic pathways and biotransformation of this compound have been explored in various non-human biological systems, revealing insights into its enzymatic degradation and physiological effects. In the rat brain, synephrine can be metabolized by monoamine oxidase (MAO) types A and B, with MAO type A demonstrating higher activity in this process. nih.gov Unlike certain other compounds, such as ephedrine and amphetamine, which possess substitutions on the α-carbon that block oxidation by MAO, synephrine lacks such α-carbon ligands, allowing for its degradation by MAO. caldic.com

Studies conducted in vivo using rat liver models have indicated that p-synephrine can modify hepatic metabolism. This modification includes an influence on glycogenolysis and an increase in glucose generation. sciendo.com The proposed mechanism for these metabolic effects, as well as hemodynamic effects, involves the stimulation of adrenergic (α1 and β1) receptors present in the liver, a process that is at least partially dependent on Ca2+ and cAMP. sciendo.com Furthermore, in rat cardiomyocytes, p-synephrine demonstrated a greater cellular penetration compared to m-synephrine. nih.gov

The biosynthetic pathway of synephrine in animals is understood to parallel that involved in the synthesis of catecholamines. This pathway typically involves an initial decarboxylation step of tyrosine to produce tyramine (B21549), followed by a hydroxylation step that yields octopamine (B1677172), which is then subsequently transformed into synephrine. caldic.com Research in a high-fat diet (HFD)-induced mouse model revealed that p-synephrine inhibited the gain in body weight, liver weight, and white adipose tissue weight. researchgate.net

Synephrine as a Biomarker for Citrus Consumption or Authenticity

This compound serves as a valuable biomarker for the consumption of specific citrus fruits and for assessing the authenticity of citrus-derived products. It is recognized as a highly abundant alkaloid in oranges and tangerines. nih.govacs.orgacs.org

Synephrine Concentrations in Citrus Juices A screening of various citrus juices revealed significant differences in synephrine concentrations:

Citrus Juice TypeSynephrine Concentration (nmol/mL)Number of Samples (n)
Orange150–42011
Tangerine150–4202
Grapefruit20–100 times lower14
Lemon20–100 times lower5
Pomelo20–100 times lower2
Lime20–100 times lower4

Source: nih.govacs.orgacs.org

The presence of synephrine can be detected in urine, making it a useful urinary biomarker for citrus consumption. nih.govacs.orgacs.orgexcli.de A study involving the quantification of synephrine in urine samples before and after orange juice consumption demonstrated a notable increase. Urinary synephrine levels, which were at trace levels (0.1 ± 0.1 nmol/mL) during a 2-day washout phase, increased to a maximum concentration of 8.9 (±5.5) nmol/mL four hours after the ingestion of orange juice. nih.govacs.orgacs.org This makes synephrine a reliable additional biomarker with high specificity for orange and tangerine intake, distinguishing it from proline betaine, which indicates the ingestion of any citrus product. nih.govacs.orgacs.org

Beyond dietary consumption, synephrine also functions as a potential biomarker for the authenticity of orange honey. It has been identified in citrus sources but not in other apiculture flowers, suggesting its utility in differentiating and authenticating orange honey. nih.govexcli.denih.govufmg.brresearchgate.net Furthermore, synephrine content has been utilized as a marker to differentiate between organically and conventionally grown citrus fruits and juices, with conventionally grown fruits showing significantly higher synephrine levels. acs.org In natural plant sources, the l-isomer of synephrine is predominantly found, although minor levels of d-synephrine have been detected in some citrus products. excli.dewikipedia.org

Urinary Synephrine Levels After Orange Juice Consumption

Phase/Time PointUrinary Synephrine Concentration (nmol/mL)
2-day Washout Phase0.1 ± 0.1 (trace levels)
4 hours Post-Ingestion8.9 ± 5.5 (maximum concentration)

Source: nih.govacs.orgacs.org

Advanced Research Perspectives and Methodological Advancements for + Synephrine

Development of Novel In Vitro and In Vivo Models for Mechanistic Studies

Novel in vitro and in vivo models are instrumental in dissecting the mechanistic actions of (+)-synephrine. In vitro studies have utilized various cell lines to investigate its receptor interactions and cellular effects. For instance, research on human embryonic kidney (HEK293) cell lines has shown that p-synephrine acts as a partial agonist of the α1A adrenergic receptor, with maximal response observed at a concentration of 100 µM. nih.gov Chinese ovary hamster (CHO) cell lines have been employed to demonstrate an antagonistic effect of p-synephrine on α2B and α2C receptors. nih.gov The potential for p-synephrine to induce arrhythmias has been examined using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and freshly isolated rat cardiomyocytes. nih.gov

Beyond receptor binding, in vitro models have also shed light on metabolic effects. Studies involving H4IIE rat liver cells have indicated that p-synephrine can reduce glucose production by affecting serine/threonine kinase pathways, distinct from adrenergic system interactions, and has minimal impact on cellular lipid profiles. sciendo.compreprints.org Additionally, anti-inflammatory activity has been observed in RAW267.7 macrophage mouse cell lines, where p-synephrine inhibited p38 MAPK and NF-κB pathways following lipopolysaccharide (LPS) stimulation. nih.gov

In vivo investigations further complement these in vitro findings, providing insights into systemic effects. In a mouse model of acute lung injury induced by LPS administration, p-synephrine demonstrated anti-inflammatory properties by decreasing TNF-α and IL-6 levels while increasing IL-10. nih.gov Studies in portal hypertensive rats have shown that synephrine (B1677852) treatment can ameliorate hemodynamic parameters. sciendo.com More recently, high-fat diet (HFD)-induced mouse models have been utilized to explore the effects of p-synephrine on energy homeostasis and metabolic profiles, revealing its ability to inhibit body weight, liver weight, and white adipose tissue gain, and reverse HFD-induced lipid accumulation and glycogen (B147801) loss in the liver. mdpi.com

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Synephrine Research

Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, represent large-scale analytical approaches that provide comprehensive insights into the structure, function, and dynamics of biological systems. humanspecificresearch.orgnih.govfrontiersin.orgnih.gov Their integration in synephrine research allows for a holistic view of its molecular profiles and mechanisms of action. humanspecificresearch.orgnih.gov These technologies are powerful tools for unraveling complex signaling interaction networks and identifying key molecular targets of medicinal plants, including those containing synephrine. nih.gov

Transcriptome analysis, specifically RNA sequencing, has been applied to Citrus aurantium L. (sour orange) to identify differentially expressed genes (DEGs) involved in synephrine biosynthesis. nih.govpeerj.comresearchgate.netnih.gov This research is crucial given that the concentration of synephrine in C. aurantium L. gradually decreases as the fruit develops. peerj.comnih.gov Comparisons between different developmental stages have identified a varying number of DEGs, ranging from 690 to 3,019. peerj.comresearchgate.netnih.gov

Key enriched KEGG pathways identified in these studies include tyrosine and tryptophan biosynthesis, glycolysis/gluconeogenesis, pentose (B10789219) phosphate (B84403) pathway, and phenylalanine and tyrosine metabolism. peerj.comresearchgate.netnih.gov Researchers have identified 25 genes potentially related to synephrine synthesis, with 11 genes suggested to play a crucial role and warranting further analysis based on weighted gene co-expression network analysis (WGCNA) and one-way ANOVA. nih.govpeerj.comresearchgate.netnih.gov Radio-traced studies using tyramine (B21549) as a substrate have also contributed to understanding the major pathway of phenolic amine synthesis. researchgate.net

Metabolomics, the comprehensive analysis of small molecule metabolites within biological samples, is a vital omics technology for understanding the downstream effects of synephrine. humanspecificresearch.orgnih.govnih.gov Studies employing metabolomic profiling have investigated the impact of p-synephrine on metabolic profiles in HFD-induced mouse models. mdpi.com

Liver and serum metabolomic analyses revealed that p-synephrine supplementation significantly altered small molecule metabolites in HFD mice, and these changes were closely associated with improvements in energy homeostasis. mdpi.com Notably, amino acid metabolism pathways were significantly enriched in both liver and serum samples. mdpi.com Specific metabolites such as myristic acid, N-acetylneuraminic acid, and phenylalanine have been linked to energy homeostasis in these studies. mdpi.com It is important to note that metabolome analysis, unlike some other omics, does not necessitate genome sequence data but relies on standard chemical compounds or their mass spectrometry (MS) spectrum data for identification. nih.gov

Table 1: Key Metabolites Altered by p-Synephrine Supplementation in HFD-Induced Mice

Metabolite NameAssociation with Energy HomeostasisSource (Liver/Serum)
Myristic acidIncreased by HFD in liverLiver
N-acetylneuraminic acidLinked to energy homeostasisLiver, Serum
PhenylalanineLinked to energy homeostasisLiver, Serum

Transcriptome Analysis for Biosynthesis Gene Identification

Computational Approaches and In Silico Modeling of Receptor Interactions

Computational approaches and in silico modeling are becoming increasingly important in synephrine research, particularly for predicting and understanding receptor interactions and guiding the design of novel derivatives. Molecular docking approaches have been utilized to study the potential affinity of synephrine derivatives for glucocorticoid receptors (GR), identifying compounds with high predicted affinity that also exhibited cytotoxic activity against leukemia and lymphoma cell lines. mdpi.com

These in silico methods help in predicting how synephrine and its analogs might interact with various adrenergic receptors and other molecular targets. preprints.org This predictive capability accelerates the identification of potential molecular targets and aids in the rational design and synthesis of new compounds with desired biological activities, thereby reducing the need for extensive experimental screening.

Future Directions in Synthetic Biology for Sustainable Synephrine Production

The increasing demand for synephrine, coupled with the challenges of traditional extraction from natural sources (e.g., low yield, energy waste, environmental impact), highlights the need for sustainable and efficient production methods. acs.org Synthetic biology offers a promising avenue by leveraging engineered microbial systems for the biosynthesis of fine chemicals like synephrine from renewable feedstocks. acs.orgoecd.org

Recent advancements include the establishment of artificial pathways for synephrine biosynthesis. Researchers have demonstrated a two-step enzyme cascade catalytic system involving tyramine beta-hydroxylase (TBH) and phenylethanolamine N-methyltransferase (PNMT) to convert tyramine to octopamine (B1677172) and then to synephrine. acs.org A successful one-pot cascade reaction has been developed, synthesizing synephrine from tyramine, achieving titers up to 30.05 mg/L in 12 hours. acs.org

Synthetic biology approaches are poised to revolutionize strain development for biochemical production through various strategies, including the design of non-natural biosynthetic pathways, modular pathway assembly, dynamic sensing and regulation, compartmentalization, pathway balancing and rewiring, and cofactor engineering. researchgate.netnih.gov These advancements contribute to building a greener economy and achieving more sustainable production of valuable biochemicals. oecd.org

Unraveling Stereoisomer-Specific Biological Activities and Underlying Mechanisms

Synephrine exists in different isomeric forms, notably p-synephrine, m-synephrine (phenylephrine), and o-synephrine. sigmaaldrich.comwikipedia.org Crucially, p-synephrine and m-synephrine exhibit distinct biological activities due to their stereochemical differences, as separate isomers bind to receptors with varying affinities. preprints.orgwikipedia.org

P-synephrine is recognized as a partial agonist of the α1A adrenergic receptor. nih.gov It demonstrates lower affinity for α2B and α2C receptors and generally possesses a much lower potency relative to β-adrenergic receptors (β-ARs) compared to typical sympathomimetics. nih.govpreprints.org However, p-synephrine has been shown to bind to and activate β3-AR, contributing to thermogenesis, lipolysis, and the regulation of glucose and cholesterol metabolism. preprints.orgmdpi.comdovepress.com This interaction with β3-AR is thought to contribute to its effects on increasing resting metabolic rate and energy expenditure. mdpi.comnih.govresearchgate.net

Beyond adrenergic receptors, p-synephrine also influences various enzyme activities, including the inhibition of α-amylase, α-glycosidase, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. sciendo.compreprints.org These enzymatic modulations contribute to its observed effects on glucose production and metabolism. sciendo.compreprints.org In invertebrates, p-synephrine interacts with octopamine receptor subtypes, which are functionally homologous to vertebrate adrenergic receptors, highlighting a conserved mechanism across species. preprints.org

Table 2: Effects of p-Synephrine on Resting Metabolic Rate (RMR) with Bioflavonoids

Treatment GroupChange in RMR (kcal) over Placebo (75 min)Statistical Significance (vs. Placebo)
Placebo-30N/A
p-Synephrine (50 mg) alone65Not specified
p-Synephrine (50 mg) + Naringin (600 mg)129p=0.001 (vs. baseline) researchgate.net
p-Synephrine (50 mg) + Naringin (600 mg) + Hesperidin (100 mg)183p<0.02 nih.gov, p=0.039 (vs. placebo) researchgate.net
p-Synephrine (50 mg) + Naringin (600 mg) + Hesperidin (1000 mg)79Not specified

Note: None of the treatment groups showed significant changes in heart rate or blood pressure relative to the control group. nih.govresearchgate.net

Q & A

Q. What experimental methodologies are standard for assessing (+)-Synephrine’s adrenergic receptor activation and metabolic effects?

To evaluate this compound’s mechanism, researchers commonly employ:

  • In vitro receptor binding assays (e.g., α- and β-adrenergic receptor subtypes) to quantify affinity and efficacy .
  • In vivo metabolic studies measuring thermogenesis via indirect calorimetry and lipolysis through serum free fatty acid (FFA) levels .
  • Dose-response analyses in animal models to establish thresholds for physiological effects, ensuring alignment with human-equivalent doses . Standardized protocols should include controls for endogenous catecholamines and cross-reactivity with structurally similar compounds (e.g., ephedrine) .

Q. How do researchers ensure reproducibility in this compound pharmacokinetic studies?

Key steps include:

  • Validated analytical methods (e.g., HPLC-MS/MS) to quantify plasma concentrations, with calibration against certified reference materials .
  • Stratified participant cohorts controlling for variables like BMI, caffeine intake, and genetic polymorphisms in adrenergic pathways .
  • Open-access data repositories for raw pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) to facilitate meta-analyses .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cardiovascular safety be systematically resolved?

Contradictions often arise from heterogeneous study designs. To address this:

  • Conduct meta-regression analyses to identify moderators (e.g., dosage ranges: 10–50 mg/day; population subsets: hypertensive vs. normotensive individuals) .
  • Apply risk-of-bias assessment tools (e.g., Cochrane’s ROBINS-I) to evaluate confounding factors like unblinded protocols or incomplete outcome reporting .
  • Use PECO frameworks (Population, Exposure, Comparator, Outcome) to standardize inclusion criteria for future studies .

Q. What experimental designs best isolate this compound’s effects from confounding dietary stimulants in athletic performance studies?

Advanced designs include:

  • Crossover trials with washout periods to control for individual variability, paired with placebo-controlled arms .
  • Double-blinded protocols where participants abstain from caffeine, synephrine-containing foods, and other adrenergics for ≥72 hours pre-trial .
  • Multivariate regression models to disentangle synephrine’s effects from baseline fitness levels and nutritional intake .

Q. How should researchers design a systematic review to synthesize evidence on this compound’s efficacy in weight management?

Follow these steps:

  • Define a PICO question : In overweight adults (P), does this compound supplementation (I) compared to placebo (C) affect body fat percentage (O)? .
  • Use PRISMA guidelines for literature screening, with search terms like “synephrine AND (thermogenesis OR lipolysis)” across PubMed, Embase, and Web of Science .
  • Extract dose-dependent outcomes and assess publication bias via funnel plots .

Data Analysis and Synthesis

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in heterogeneous populations?

  • Mixed-effects models to account for inter-individual variability in metabolic rates .
  • Subgroup analyses stratified by variables like age, sex, and CYP450 enzyme activity (critical for synephrine metabolism) .
  • Sensitivity analyses excluding studies with high attrition rates or unvalidated outcome measures .

Q. How can researchers address gaps in toxicological data for long-term this compound use?

  • Longitudinal cohort studies with repeated measures of cardiovascular markers (e.g., 24-hour ambulatory BP monitoring) .
  • Preclinical toxicokinetic studies in rodent models over 6–12 months, assessing cumulative effects on hepatic and renal function .
  • Open-science platforms to aggregate case reports of adverse events, ensuring compliance with FAIR data principles .

Methodological Resources

  • For systematic reviews: Cochrane Handbook’s guidelines on data extraction and GRADE evidence grading .
  • For experimental rigor: Beilstein Journal’s protocols on compound characterization and reproducibility .
  • For adverse event analysis: Case report aggregation methods from Review of Case Reports on Adverse Events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.